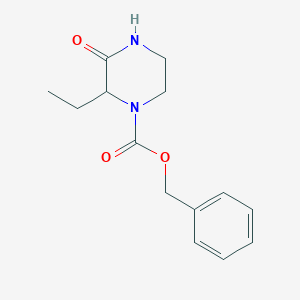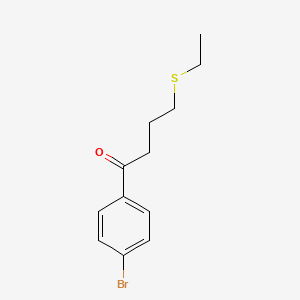
2-(3-Methoxypropoxy)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxypropoxy)pyridin-3-amine is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is a pyridine derivative, characterized by the presence of a methoxypropoxy group attached to the pyridine ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropoxy)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst and arylboronic acids to produce pyridine derivatives in moderate to good yields . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as those employed in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxypropoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxypropoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new pyridine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(3-Methoxypropoxy)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxypropoxy)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Methoxypropoxy)pyridine
- 3-(Methoxypropoxy)pyridine
- 2-(3-Methoxypropoxy)pyridin-4-amine
Uniqueness
2-(3-Methoxypropoxy)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, as it can serve as a versatile building block for the synthesis of novel compounds .
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-(3-methoxypropoxy)pyridin-3-amine |
InChI |
InChI=1S/C9H14N2O2/c1-12-6-3-7-13-9-8(10)4-2-5-11-9/h2,4-5H,3,6-7,10H2,1H3 |
Clave InChI |
ROZBZDBZPKPFLU-UHFFFAOYSA-N |
SMILES canónico |
COCCCOC1=C(C=CC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl ((1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate](/img/structure/B15303874.png)

![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate; trifluoroacetic acid](/img/structure/B15303882.png)
![rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans](/img/structure/B15303889.png)
![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B15303897.png)
![2-(3,5-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B15303902.png)


![{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B15303913.png)

![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-1,4-diazepane-1-carboxylate](/img/structure/B15303927.png)
![2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B15303931.png)


